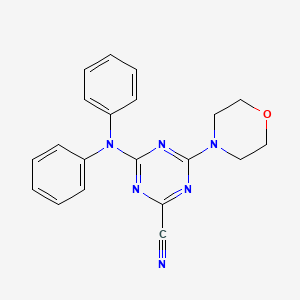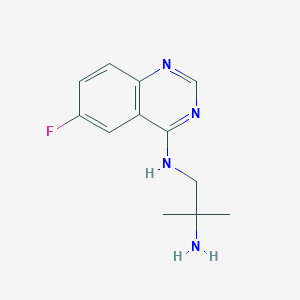![molecular formula C15H22N2O2 B6662076 4-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]butanoic acid](/img/structure/B6662076.png)
4-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]butanoic acid is a compound that features a piperidine ring substituted with a pyridine moiety and a butanoic acid chain. This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]butanoic acid typically involves the reaction of piperidine derivatives with pyridine compounds under controlled conditions. One common method includes the use of hydrogenation and cyclization reactions . The reaction conditions often require specific catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and cyclization processes, utilizing robust catalytic systems to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which can exhibit different biological activities and pharmacological properties .
Scientific Research Applications
4-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share structural similarities with 4-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]butanoic acid.
Pyridine Derivatives: Compounds such as pyridoxine and nicotinamide also exhibit similar chemical properties.
Uniqueness
What sets this compound apart is its unique combination of a piperidine ring with a pyridine moiety and a butanoic acid chain. This structural arrangement imparts distinct biological activities and pharmacological properties, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4-[4-(pyridin-3-ylmethyl)piperidin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-15(19)4-2-8-17-9-5-13(6-10-17)11-14-3-1-7-16-12-14/h1,3,7,12-13H,2,4-6,8-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXYZUGDJBDCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CN=CC=C2)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,3-Dimethyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]piperazine](/img/structure/B6662004.png)

![4-[(4-Cyclopentylsulfonylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6662015.png)
![4-[3-[(2-Fluorophenyl)sulfonylamino]propanoylamino]cyclohexane-1-carboxylic acid](/img/structure/B6662024.png)
![4-[[3-(Methylsulfinylmethyl)benzoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662026.png)
![4-[[3-Methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662030.png)
![4-[(2-Methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6662031.png)
![4-[3-(3-Methoxyphenyl)butanoylamino]cyclohexane-1-carboxylic acid](/img/structure/B6662037.png)
![4-[[2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662042.png)
![4-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662049.png)
![4-[(7-Bromo-1,3-benzodioxole-5-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6662057.png)
![4-[[1-(2-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662064.png)
![3-[4-(Pyridin-3-ylmethyl)piperidin-1-yl]propanoic acid](/img/structure/B6662084.png)

